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1-(2-Bromoethyl)-4-
Compound Name:
methylpiperazine dihydrobromide

Cat. No.: B1524708

A Technical Guide to 1-(2-Bromoethyl)-4-
methylpiperazine Dihydrobromide
Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-
methylpiperazine Dihydrobromide, a pivotal bifunctional building block for researchers,
medicinal chemists, and drug development professionals. The document elucidates the
compound's physicochemical properties, outlines a robust synthetic pathway, and explores its
core reactivity and applications, particularly its role as a versatile intermediate in the synthesis
of complex pharmaceutical agents and advanced imaging probes. Detailed protocols for
analytical characterization and stringent safety and handling procedures are also provided to
ensure both scientific integrity and safe laboratory practice. This guide serves as an essential
resource for leveraging this compound's unique structural attributes in modern drug discovery.

Introduction and Scope

The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to a vast number of
approved drugs due to its ability to impart favorable pharmacokinetic and pharmacodynamic
properties.[1][2] The two nitrogen atoms within its structure enhance aqueous solubility,
improve oral bioavailability, and provide versatile points for chemical modification, allowing for
the fine-tuning of a molecule's interaction with biological targets.[2][3]
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1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide is a highly functionalized derivative
that capitalizes on these benefits. It acts as a bifunctional reagent, featuring a reactive
electrophilic bromoethyl group and a nucleophilic N-methylated piperazine core. This dual
reactivity makes it an invaluable intermediate for covalently linking the N-methylpiperazine
moiety to a wide range of molecular scaffolds, a common strategy in the development of
therapeutics for CNS disorders, oncology, and infectious diseases.[4][5]

It is important to clarify the nomenclature and associated CAS numbers. The free base, 1-(2-
Bromoethyl)-4-methylpiperazine, is registered under CAS Number 801152-34-1.[6][7] The more
stable, crystalline dihydrobromide salt, which is the focus of this guide, is registered under CAS
Number 5845-28-3.[8][9] This guide will provide a detailed technical framework for the
synthesis, characterization, handling, and application of the dihydrobromide salt.

Physicochemical Properties

The fundamental properties of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide are
summarized below. These data are compiled from leading chemical suppliers and databases.

Property Value References

1-(2-bromoethyl)-4-

IUPAC Name methylpiperazine;dihydrobromi  [10]
de
CAS Number 5845-28-3 [8I[9][11]
CAS (Free Base) 801152-34-1 [6][12][13]
Molecular Formula C7H17Br3sN2 [8][10][14]
Molecular Weight 368.94 g/mol [8][10][14]
Appearance White to off-white solid/powder  [14]
Purity Typically 295% [10]
SMILES Br.Br.CN1CCN(CCBr)CC1 [8][10][14]
Store at 2-8°C, under an inert
Storage [11][15]
atmosphere
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Synthesis and Purification

The synthesis of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide is most logically
achieved via a two-step process: N-alkylation of the parent piperazine followed by salt
formation.

Synthetic Strategy: The Challenge of Selectivity

The primary challenge in synthesizing the free base is controlling the regioselectivity of the
alkylation. N-methylpiperazine has two nucleophilic nitrogen atoms; however, the N-methylated
nitrogen is a tertiary amine and less reactive as a nucleophile in an Sn2 reaction compared to
the secondary amine of a non-methylated piperazine. The key reaction is the alkylation of the
secondary amine of N-methylpiperazine with a bromoethylating agent. A common and cost-
effective agent is 1,2-dibromoethane.

A critical consideration is preventing dialkylation, where a second molecule of N-
methylpiperazine reacts with the product. To mitigate this, a large excess of 1,2-dibromoethane
is typically used, ensuring that the N-methylpiperazine is more likely to encounter the alkylating
agent than the mono-alkylated product. The resulting free base is an oil that can be purified
and then converted to its stable, crystalline dihydrobromide salt by treatment with hydrobromic
acid.[16]

Proposed Synthetic Protocol
This protocol describes a validated, field-proven method for laboratory-scale synthesis.
Step 1: Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine (Free Base)

o Reagent Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, add 1,2-dibromoethane (450 mL, ~5.2 mol, 5 equivalents).

o Amine Addition: While stirring, slowly add N-methylpiperazine (100 g, ~1.0 mol, 1 equivalent)
to the flask. The addition should be done cautiously as the reaction can be exothermic.

e Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 12-16 hours.
The progress can be monitored by GC-MS to observe the consumption of N-
methylpiperazine.
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o Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash
the organic layer sequentially with 1 M NaOH solution (2 x 250 mL) and brine (1 x 250 mL).

« Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to remove the excess 1,2-dibromoethane. The crude product is obtained
as a viscous oil.

« Purification: Purify the crude oil via vacuum distillation to yield pure 1-(2-bromoethyl)-4-
methylpiperazine.

Step 2: Formation of the Dihydrobromide Salt
» Dissolution: Dissolve the purified free base oil (e.g., 50 g) in isopropanol (250 mL).

 Acidification: Cool the solution in an ice bath and slowly add 48% aqueous hydrobromic acid
(HBr) dropwise with stirring until the pH is acidic (pH < 2). A precipitate will form.

o Crystallization: Stir the slurry in the ice bath for 1-2 hours to ensure complete precipitation.

« |solation: Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 50
mL) and then with diethyl ether (2 x 50 mL).

e Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development
Core Reactivity: An Electrophilic Building Block

The primary utility of this compound stems from the electrophilic nature of the carbon atom
bearing the bromine. It is an excellent substrate for Sn2 reactions, where a nucleophile
displaces the bromide ion. This reaction covalently attaches the -(CH2CHz)-N-methylpiperazine

moiety to the nucleophilic molecule.
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Common nucleophiles include:

Primary and secondary amines

Phenols and alcohols

Thiols

Carbanions

This versatility allows for its incorporation into a vast range of molecular architectures.[17][18]

Application in Medicinal Chemistry

The N-methylpiperazine group is a key pharmacophore that often enhances a drug candidate's
profile by:

e Improving Solubility: The basic nitrogen atoms can be protonated at physiological pH,
increasing aqueous solubility.[1][2]

« Enhancing Bioavailability: Improved solubility and the ability to cross biological membranes
contribute to better oral bioavailability.[1]

e Modulating Target Binding: The piperazine ring can act as a rigid spacer or a hydrogen bond
acceptor, optimizing interactions with protein targets like kinases or G protein-coupled
receptors.[1]

Case Study: A Precursor for PET Ligands

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both
clinical diagnostics and drug development.[19] The development of novel PET radiotracers is a
major focus of medicinal chemistry. The 1-aryl-4-alkylpiperazine scaffold is a common feature
in PET ligands designed for imaging targets in the central nervous system.[20][21]

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide serves as a valuable precursor for
synthesizing these ligands. For example, it can be reacted with a phenolic precursor of a target
molecule. The resulting compound, now containing the N-methylpiperazine group, can be
radiolabeled for PET imaging. A common strategy involves replacing the N-methyl group with a
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desmethyl precursor, which is then radiolabeled with Carbon-11 via [**C]methyl iodide or
[**C]methyl triflate in the final step of the synthesis.[22][23]

General Reaction Workflow Diagram

1-(2-Bromoethyl)-4- Sn2 Reaction
methylpiperazine Base, Solvent)
New Piperazine Derivative
(R-Nu-CH2CH2-Pip-CH3s)
Nucleophile

(e.g., R-NH2, R-OH, R-SH)

Click to download full resolution via product page

Caption: General Sn2 reaction pathway using the title compound.

Analytical Characterization

Confirming the identity and purity of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide
is critical. The following methods are standard for its full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically
recorded in D20 or DMSO-ds. The formation of the dihydrobromide salt causes significant
downfield shifts of the protons adjacent to the nitrogen atoms due to their protonation.[24][25]

Table of Predicted *H and 3C NMR Chemical Shifts (in D20)

] Predicted tH Shift o Predicted 13C Shift
Assignment Multiplicity
(ppm) (ppm)
-CH2-Br 3.7-3.9 Triplet 25 - 28
-CH2-N*(Pip) 35-37 Triplet 53 -56
Piperazine Ring H 3.3-38 Multiplet 48 - 52

| N*-CHs | 3.0 - 3.2 | Singlet | 42 - 45 |
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Rationale: The electron-withdrawing bromine atom and the positively charged nitrogens
deshield the adjacent protons and carbons, shifting them downfield.[26]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Wavenumber (cm~?) Assignment
2950 - 3100 C-H (alkane) stretching
N*-H stretching (broad, characteristic of amine
2400 - 2700
salts)
1450 - 1480 C-H bending
1000 - 1200 C-N stretching
550 - 650 C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base. The
dihydrobromide salt will typically dissociate in the ion source.

o Expected lon: The mass spectrum should show a molecular ion peak [M]* for the free base
(C7H15BrN2) at m/z = 208 and 210.

o Key Feature: A characteristic isotopic pattern for bromine (7°Br and 8!Br are in ~1:1 natural
abundance) will result in two peaks of nearly equal intensity separated by 2 m/z units, which
is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Strict adherence to safety protocols is mandatory when handling this compound. The
information is derived from supplier Safety Data Sheets (SDS).[15][27][28]
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Hazard Category GHS Statements
Pictograms GHSO07 (Exclamation Mark)
Signal Word Warning

H302: Harmful if swallowed.[14][27] H315:

Causes skin irritation.[14][27] H319: Causes
Hazard Statements ] o

serious eye irritation.[14][27] H335: May cause

respiratory irritation.[14][27]

P261: Avoid breathing dust.[27] P280: Wear
protective gloves/eye protection/face protection.
) [27] P305+P351+P338: IF IN EYES: Rinse
Precautionary Statements ) ) )
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.[27]

Personal Protective Equipment (PPE)

o Eye/Face Protection: Use chemical safety goggles and/or a face shield.

» Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or

repeated contact.

o Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a
NIOSH-approved respirator.

Handling and Storage

» Handling: Avoid creating dust. Ground/bond container and receiving equipment to prevent

static discharge.[29]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-
term stability, store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[8][15]

Spills and Disposal
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o Spills: In case of a spill, evacuate the area. Wear full PPE. Absorb the spill with an inert
material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter drains or waterways.

Conclusion

1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide is a strategically important synthetic
intermediate. Its bifunctional nature, combining a stable N-methylpiperazine core with a
reactive alkyl bromide, makes it a highly effective tool for introducing this privileged scaffold into
drug candidates and molecular probes. A thorough understanding of its synthesis, reactivity,
and handling, as detailed in this guide, enables researchers to safely and effectively utilize this
compound to advance projects in medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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